cCMP sodium salt

Description

BenchChem offers high-quality cCMP sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cCMP sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

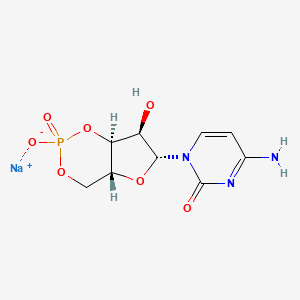

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAHVNCNTLFRHJ-IAIGYFSYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3616-08-8 (Parent) | |

| Record name | Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

327.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54925-33-6 | |

| Record name | Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Cellular Functions of Cytidine 3',5'-cyclic Monophosphate (cCMP)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of intracellular signal transduction, the purine cyclic nucleotides, adenosine 3',5'-cyclic monophosphate (cAMP) and guanosine 3',5'-cyclic monophosphate (cGMP), have long been established as canonical second messengers.[1][2] They are integral to a vast array of physiological processes, transducing extracellular signals into specific cellular responses.[3] However, the family of cyclic nucleotides is broader than these two well-studied molecules. Emerging research has brought the so-called "non-canonical" pyrimidine cyclic nucleotides, particularly cytidine 3',5'-cyclic monophosphate (cCMP), into the spotlight.[4][5] Once considered a minor or even artifactual cellular component, cCMP is now recognized as a legitimate second messenger with distinct, albeit sometimes overlapping, signaling roles.

This guide provides a comprehensive technical overview of the current understanding of cCMP's function in cells. We will delve into its metabolic lifecycle, identify its downstream effector proteins, explore its established physiological roles, and detail the state-of-the-art methodologies required for its study. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore this exciting and rapidly evolving area of cell signaling.

Section 1: The cCMP Lifecycle: Synthesis and Degradation

The intracellular concentration of any second messenger is tightly regulated by a balance between its synthesis and degradation. Understanding these enzymatic processes is fundamental to appreciating cCMP's role as a signaling molecule.

Synthesis of cCMP

The primary enzyme responsible for cCMP synthesis in mammals is cytidylate cyclase . This enzyme catalyzes the conversion of cytidine 5'-triphosphate (CTP) into cCMP.[6] Early studies established that mammalian tissues possess this capability, with optimal enzymatic activity observed in the presence of manganese or iron at a neutral pH.[6] While a dedicated, specific cytidylate cyclase enzyme analogous to transmembrane adenylyl cyclases has yet to be fully characterized, other enzymes have been implicated in cCMP generation. Notably, soluble adenylyl cyclase (sAC) and soluble guanylyl cyclase (sGC), known for their roles in cAMP and cGMP synthesis respectively, are also considered potential generators of cCMP, highlighting a potential for enzymatic promiscuity and crosstalk at the level of synthesis.[4]

Degradation of cCMP

Like its purine counterparts, the cCMP signal is terminated by the action of phosphodiesterases (PDEs) . These enzymes hydrolyze the 3',5'-phosphodiester bond of cyclic nucleotides, converting them into their inactive 5'-monophosphate form (5'-CMP).[7][8] The vast PDE superfamily is divided into multiple families, some of which exhibit broad specificity while others are highly selective for cAMP or cGMP. The specific PDE isoforms responsible for cCMP degradation in various tissues are an active area of investigation. This enzymatic breakdown ensures that cCMP signaling is transient and localized, allowing for precise cellular control.

Section 2: Downstream Signaling: cCMP Effector Proteins

Once synthesized, cCMP exerts its biological effects by binding to and modulating the activity of downstream effector proteins. While no effector has been identified as being exclusively specific to cCMP, it demonstrates significant cross-activation of the canonical cAMP and cGMP pathways.

Protein Kinase Activation

The most well-characterized targets of cCMP are the serine/threonine protein kinases central to cAMP and cGMP signaling.

-

cGMP-Dependent Protein Kinase (PKG): cCMP is a potent activator of PKG, including the PKGI isoforms (α and β) and PKGII.[9] Studies have shown that membrane-permeable analogs of cCMP can induce physiological effects, such as smooth muscle relaxation, through the direct activation of PKGI.[10][11]

-

cAMP-Dependent Protein Kinase (PKA): cCMP also binds to and activates PKA. Competitive binding assays have confirmed that the regulatory subunits of PKA are cCMP-interacting proteins.[9][11]

The crucial insight for researchers is that while cCMP activates both kinases, it does so with different potencies compared to their canonical activators. This differential activation profile suggests that cCMP may fine-tune cellular processes by creating a unique balance of PKA and PKG activity.

| Cyclic Nucleotide | Target Kinase | Activation Constant (EC50 or Ka) | Efficacy (Emax) vs. Canonical Ligand |

| cGMP | PKGIα | ~0.1 - 0.3 µM | 100% (Reference) |

| cAMP | PKGIα | ~10 - 30 µM | ~100% |

| cCMP | PKGIα | ~5 - 15 µM | ~100% |

| cAMP | PKA (RIα) | ~0.1 - 0.2 µM | 100% (Reference) |

| cGMP | PKA (RIα) | ~10 - 20 µM | ~80 - 90% |

| cCMP | PKA (RIα) | ~5 - 10 µM | ~90 - 100% |

Note: The values presented are approximate ranges compiled from multiple studies and can vary based on experimental conditions. They serve to illustrate the relative potencies.[10][11]

Cyclic Nucleotide-Gated (CNG) Ion Channels

CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides.[12] They are critical in processes like vision and olfaction.[13] While most research has focused on cAMP and cGMP, evidence suggests that cCMP may also modulate these channels, specifically the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels 2 and 4.[4] This interaction represents a direct, kinase-independent mechanism for cCMP to influence cellular membrane potential and ion homeostasis.

MAPK Pathway Interaction

Recent evidence indicates that cCMP can indirectly influence other major signaling cascades. Studies in murine tissues have shown that cCMP can stimulate the phosphorylation of Mitogen-Activated Protein Kinase (MAPK).[9] This effect appears to be mediated through cCMP's activation of cGMP-dependent kinases, which then, through a yet-to-be-defined mechanism, leads to MAPK activation. This finding suggests that cCMP signaling is not confined to the PKA/PKG axes but can intersect with pathways controlling cell proliferation, differentiation, and stress responses.[9]

Section 3: Cellular and Physiological Functions of cCMP

The activation of cCMP's downstream effectors translates into tangible cellular and physiological outcomes.

-

Apoptosis: In certain cell lines, such as S49 mouse lymphoma and human erythroleukemia (HEL) cells, cCMP acts as a pro-apoptotic signal.[14] This programmed cell death is induced via the intrinsic (mitochondrial) and ER-stress pathways and, notably, can occur independently of PKA activation, suggesting a distinct mechanism from cAMP-induced apoptosis in some contexts.[14]

-

Cardiovascular Regulation: Through its potent activation of PKGI, cCMP plays a role in cardiovascular homeostasis. Exogenous application of cCMP analogs leads to the relaxation of vascular smooth muscle and the inhibition of platelet aggregation, functions classically attributed to the NO-cGMP pathway.[9][10]

-

Bacterial Pathophysiology: The role of cCMP extends beyond mammalian cells. In the opportunistic pathogen Pseudomonas aeruginosa, a membrane-permeable form of cCMP was found to decrease bacterial growth.[15] Furthermore, it sensitized the bacteria to antibiotics like gentamicin and azithromycin, suggesting cCMP or its analogs could be explored as lead compounds for antimicrobial therapies.[15]

Section 4: Methodologies for Studying cCMP Signaling

Investigating a less-characterized second messenger like cCMP requires robust and sensitive techniques. The historical difficulty in reliably detecting cCMP contributed to its slow recognition, a hurdle now overcome by modern analytical methods.[4]

Protocol: Quantification of Intracellular cCMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the unequivocal identification and quantification of cCMP in biological samples.[4][16] Its high sensitivity and specificity allow for the detection of femtomole levels of the molecule.

Experimental Rationale: This method separates cCMP from other cellular components (including other nucleotides) via liquid chromatography. The separated molecules are then ionized and fragmented in a mass spectrometer. The specific mass-to-charge ratio of the parent cCMP ion and its characteristic fragment ions provides a unique signature for confident identification and precise quantification.

Step-by-Step Methodology:

-

Cell Lysis & Extraction: Rapidly quench cellular metabolism by flash-freezing cell pellets or tissues in liquid nitrogen. Lyse cells in a cold extraction buffer (e.g., 80% methanol). The organic solvent precipitates proteins while keeping small molecules like cCMP in solution.

-

Sample Preparation: Centrifuge the lysate to pellet precipitated proteins and cellular debris. Collect the supernatant containing the nucleotide extract.

-

Chromatographic Separation: Inject the extract onto a reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column. Use a gradient of aqueous and organic mobile phases to separate cCMP from isomers and other interfering molecules.

-

Mass Spectrometry Analysis: Interface the LC system with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Parent Ion (Q1): Set the first quadrupole to select for the mass-to-charge ratio of protonated cCMP (e.g., m/z 306.0).

-

Fragmentation (Q2): Fragment the selected parent ion in the collision cell.

-

Fragment Ion (Q3): Set the third quadrupole to detect a specific, high-abundance fragment ion of cCMP.

-

-

Quantification: Generate a standard curve using known concentrations of pure cCMP sodium salt. Quantify the amount of cCMP in the biological sample by comparing its peak area to the standard curve. An isotopically labeled internal standard should be used to account for extraction efficiency and matrix effects.

Protocol: Assessing Cellular Responses Using Membrane-Permeable Analogs

To probe the function of cCMP in living cells, researchers must overcome the poor membrane permeability of the negatively charged nucleotide.[17] This is achieved using lipophilic, uncharged prodrugs that cross the cell membrane and are then hydrolyzed by intracellular esterases to release active cCMP.

Experimental Rationale: Acetoxymethyl (AM) or dibutyryl (DB) esters of cCMP (e.g., cCMP-AM, DB-cCMP) are neutral and can diffuse into the cell.[10][15][18] Once inside, cellular esterases cleave the ester groups, trapping the now-charged and active cCMP intracellularly, effectively raising its concentration and triggering downstream signaling events.

Step-by-Step Methodology (Example: Apoptosis Assay):

-

Cell Culture: Plate cells of interest (e.g., S49 lymphoma cells) at a suitable density in a multi-well plate.

-

Treatment: Treat cells with varying concentrations of a membrane-permeable cCMP analog (e.g., cCMP-AM) or a vehicle control (e.g., DMSO). Include positive (e.g., staurosporine) and negative controls.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) under standard culture conditions.

-

Apoptosis Detection: Assess apoptosis using a validated method.

-

Flow Cytometry: Stain cells with Annexin V (to detect early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (to detect late apoptosis/necrosis). Analyze the stained populations using a flow cytometer.

-

Caspase Activity Assay: Lyse the cells and measure the activity of key executioner caspases (e.g., Caspase-3/7) using a fluorogenic or colorimetric substrate.

-

-

Data Analysis: Quantify the percentage of apoptotic cells or the fold-change in caspase activity for each treatment condition relative to the vehicle control.

Section 5: Therapeutic Potential and Future Directions

The emergence of cCMP as a distinct signaling molecule opens new avenues for therapeutic intervention. The ability of cCMP analogs to sensitize pathogenic bacteria to existing antibiotics is a promising area of research that could help combat antibiotic resistance.[15] In mammalian systems, targeting the cCMP pathway could offer novel strategies for diseases involving apoptosis, cell proliferation, and cardiovascular function.

However, significant challenges remain. The development of highly specific tools is paramount. This includes:

-

Selective Agonists/Antagonists: Creating cCMP analogs that selectively activate or inhibit specific downstream effectors (e.g., PKA vs. PKG) would be invaluable for dissecting its unique signaling contributions.[18][19]

-

Specific Effector Identification: A critical goal for the field is to determine if a protein receptor or effector that is uniquely and specifically activated by cCMP exists.[9] The discovery of such a protein would solidify cCMP's role as an independent signaling pathway.

-

Genetically Encoded Sensors: The development of FRET- or BRET-based genetically encoded sensors for cCMP, similar to those available for cAMP and cGMP, would revolutionize the study of its spatiotemporal dynamics in living cells.[20]

Conclusion

Cytidine 3',5'-cyclic monophosphate has transitioned from a biochemical curiosity to a recognized second messenger with demonstrable roles in apoptosis, cardiovascular regulation, and bacterial physiology. While it shares effectors with the canonical cAMP and cGMP pathways, its unique activation profile and distinct physiological outcomes underscore its importance as an independent signaling molecule. For researchers and drug developers, the cCMP pathway represents a relatively untapped and promising area for discovery, offering the potential for novel biological insights and the development of new therapeutic strategies. Continued investigation, powered by advanced analytical and molecular tools, will undoubtedly further illuminate the intricate functions of cCMP in cellular health and disease.

References

- Hofmann, F. (2020). The cGMP system: components and function. Biol Chem, 401(4), 447-469.

- Gnad, A., et al. (2017). cCMP and cUMP in Apoptosis: Concepts and Methods. Methods Mol Biol, 1547, 225-240.

- Gaion, R. M., & Krishna, G. (1977). Cytidine 3',5'-monophosphate (cyclic CMP) formation in mammalian tissues. Science, 198(4322), 1174-1176.

- Plant Physiology. (2024). Role of Cyclic Nucleotides in Signal Transduction. YouTube.

- Geffers, L., et al. (2017). Identification of cCMP and cUMP Substrate Proteins and Cross Talk Between cNMPs. Methods Mol Biol, 1547, 209-224.

- MDPI. (n.d.). Special Issue: cGMP-Signalling in Cells: Molecular and Functional Features.

- Spicuzza, S., et al. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Molecular Medicine Reports, 13(5), 3815-3820.

- Wolf, L., et al. (2015). Interaction of cCMP with the cGK, cAK and MAPK Kinases in Murine Tissues. PLoS One, 10(5), e0126898.

- Riedel, J., et al. (2025). The effect of cCMP and cUMP on growth of Pseudomonas aeruginosa. Frontiers in Microbiology, 16.

- Seifert, R. (2017). Signaling via cCMP and cUMP.

- Genilloud, O. (2000). Cyclic nucleotide analogs as biochemical tools and prospective drugs. Pharmacol Ther, 87(2-3), 199-223.

- Wikipedia. (n.d.).

- BYJU'S. (n.d.). Difference between cAMP and cGMP. BYJU'S.

- Wolter, S., et al. (2011). Activation profile of cGMP-dependent protein kinase Iα. Naunyn Schmiedebergs Arch Pharmacol, 384(4-5), 457-466.

- ResearchGate. (n.d.). Schematic representation of synthesis, degradation, and function of...

- Schwede, F., et al. (2017). Medicinal Chemistry of the Noncanonical Cyclic Nucleotides cCMP and cUMP. Methods Mol Biol, 1547, 3-29.

- Newton, R. P., et al. (1991). Identification of cytidine 3',5'-cyclic monophosphate (cCMP) and other 3',5'-cyclic monophosphates in pea. Biochem J, 276 ( Pt 1), 211-215.

- Schwede, F., et al. (2021). Cyclic Nucleotide (cNMP) Analogues: Past, Present and Future. Molecules, 26(23), 7247.

- Maric, D., et al. (2013). Activation of cGMP-dependent protein kinase Iα and cAMP-dependent protein kinase A isoforms by cyclic nucleotides. Naunyn Schmiedebergs Arch Pharmacol, 386(9), 771-782.

- Nikolaev, V. O., et al. (2012). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. Int J Mol Sci, 13(7), 8636-8653.

Sources

- 1. youtube.com [youtube.com]

- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. mhh.de [mhh.de]

- 5. Identification of cCMP and cUMP Substrate Proteins and Cross Talk Between cNMPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytidine 3',5'-monophosphate (cyclic CMP) formation in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Interaction of cCMP with the cGK, cAK and MAPK Kinases in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation profile of cGMP-dependent protein kinase Iα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of cGMP-dependent protein kinase Iα and cAMP-dependent protein kinase A isoforms by cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]

- 13. The renal cGMP-gated cation channel: its molecular structure and physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cCMP and cUMP in Apoptosis: Concepts and Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of cCMP and cUMP on growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Cyclic Nucleotide Monophosphates and Their Cyclases in Plant Signaling [frontiersin.org]

- 17. Cyclic Nucleotide (cNMP) Analogues: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Medicinal Chemistry of the Noncanonical Cyclic Nucleotides cCMP and cUMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cyclic nucleotide analogs as biochemical tools and prospective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Endogenous Levels of cCMP in Mammalian Tissues

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Enigmatic Second Messenger

For decades, the landscape of intracellular signaling has been dominated by the canonical second messengers, cAMP and cGMP. However, emerging evidence has brought a lesser-known but equally intriguing molecule to the forefront of scientific inquiry: cytidine 3',5'-cyclic monophosphate (cCMP). Once considered a biological curiosity, cCMP is now recognized as a bona fide second messenger with distinct physiological roles and a unique tissue distribution. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of endogenous cCMP levels in mammalian tissues. We will delve into the intricacies of its metabolism, explore its signaling paradigms, and provide robust methodologies for its accurate quantification, empowering you to explore the burgeoning field of cCMP signaling.

The cCMP Lifecycle: A Tale of Synthesis, Degradation, and Regulation

The intracellular concentration of cCMP is meticulously controlled by a delicate balance between its synthesis and degradation, orchestrated by a specific cast of enzymes. Understanding this lifecycle is paramount to interpreting its physiological significance.

Biosynthesis: The Promiscuous Activity of Soluble Adenylyl Cyclase

Unlike the dedicated cyclases for cAMP and cGMP, a specific cytidylyl cyclase has yet to be definitively identified in mammals. Instead, the primary source of endogenous cCMP is believed to be the soluble adenylyl cyclase (sAC) , an enzyme known for its promiscuous substrate specificity.[1] sAC, encoded by the ADCY10 gene, is a unique intracellular enzyme that is regulated by bicarbonate and calcium ions rather than G-protein coupled receptors.[2][3] This mode of regulation suggests that cCMP levels may be intricately linked to cellular metabolic state and pH.

The synthesis of cCMP from cytidine triphosphate (CTP) is a crucial step. CTP itself is synthesized de novo from UTP by CTP synthetase.[4][5][6]

Degradation: The Role of Phosphodiesterases

The termination of cCMP signaling is mediated by phosphodiesterases (PDEs) , a diverse superfamily of enzymes that hydrolyze the 3',5'-phosphodiester bond of cyclic nucleotides. While many PDEs exhibit broad substrate specificity, some have been identified to hydrolyze cCMP. Notably, PDE7A1 has been shown to degrade cCMP, albeit with a lower affinity compared to its preferred substrate, cAMP.[7] Other PDEs may also contribute to cCMP catabolism, and the specific PDE profile of a given tissue likely dictates the local turnover rate of cCMP. The degradation of cCMP to cytidine 5'-monophosphate (CMP) effectively terminates its signaling activity.

Endogenous cCMP Levels: A Tissue-Specific Landscape

The concentration of cCMP varies significantly across different mammalian tissues, suggesting specialized roles in distinct physiological contexts. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate and sensitive quantification of endogenous cCMP.[1]

A key study by Bähre et al. (2015) provided the first comprehensive overview of basal cCMP levels in various mouse tissues.[5] Their findings revealed a striking tissue-specific distribution, with particularly high concentrations in the pancreas, spleen, and female reproductive system.[1][8] In some of these tissues, cCMP levels were found to be comparable to or even exceed those of cGMP, challenging the long-held notion of its low abundance.[5]

| Tissue | Mean cCMP Concentration (pmol/mg protein) |

| Pancreas | ~1.5 |

| Spleen | ~1.2 |

| Female Reproductive System | ~1.0 |

| Bladder | ~0.4 |

| Lung | ~0.2 |

| Testis | ~0.1 |

| Brain | Below Limit of Quantification |

| Heart | Below Limit of Quantification |

| Kidney | Below Limit of Quantification |

| Liver | Below Limit of Quantification |

| Thymus | Below Limit of Quantification |

Table 1: Endogenous cCMP Levels in Various Mouse Tissues. Data adapted from Bähre et al. (2015).[5] Note: "Below Limit of Quantification" indicates that the levels were too low to be accurately measured by the methods used in the study.

The high prevalence of cCMP in the pancreas and spleen strongly suggests its involvement in endocrine/exocrine functions and immune responses, respectively.[8]

cCMP Signaling: Emerging Paradigms and Cross-Talk

While the signaling pathways of cCMP are not as extensively characterized as those of cAMP and cGMP, a growing body of evidence points to its interaction with canonical cyclic nucleotide effectors and suggests the potential for intricate cross-talk between these second messenger systems.

Downstream Effectors: Interacting with PKA and PKG

A primary mechanism of cCMP signaling appears to be its ability to bind to and activate cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG) .[7][9][10] Although cCMP generally exhibits a lower affinity for these kinases compared to their canonical activators, the relatively high intracellular concentrations of cCMP in specific tissues suggest that this interaction is physiologically relevant. The activation of PKA and PKG by cCMP can lead to the phosphorylation of a wide array of downstream target proteins, thereby influencing a diverse range of cellular processes.

Cross-Talk with cAMP and cGMP Signaling

The ability of cCMP to engage with the signaling machinery of cAMP and cGMP opens up the possibility of complex cross-talk between these second messenger pathways. This interaction can occur at multiple levels:

-

Competition for Kinase Binding: cCMP can compete with cAMP and cGMP for binding to the regulatory subunits of PKA and PKG, respectively. This competition can modulate the sensitivity and responsiveness of these kinases to their primary activators.

-

Phosphodiesterase Regulation: The degradation of cCMP by certain PDEs that also hydrolyze cAMP and/or cGMP can influence the intracellular levels of all three cyclic nucleotides. For instance, high levels of cCMP could potentially compete for and inhibit the degradation of cAMP by a shared PDE, leading to an amplification of cAMP signaling.

Beyond Kinases: Other Potential Effectors

Recent studies have begun to explore other potential downstream effectors of cCMP. For instance, cCMP has been implicated in the induction of apoptosis in certain cancer cell lines through pathways that may be independent of PKA and PKG.[9][11] This suggests the existence of novel cCMP-specific binding proteins and signaling cascades that are yet to be fully characterized.

Methodologies for cCMP Quantification: A Practical Guide

Experimental Workflow for cCMP Quantification

Detailed Step-by-Step Protocol for cCMP Extraction and Quantification

This protocol is a robust starting point and should be optimized for your specific tissue type and instrumentation.

I. Sample Preparation and Extraction

-

Tissue Collection and Homogenization:

-

Excise mammalian tissues of interest and immediately flash-freeze in liquid nitrogen to halt enzymatic activity. Store at -80°C until use.

-

Weigh the frozen tissue (typically 20-50 mg).

-

Homogenize the tissue in 1 mL of ice-cold extraction solution (e.g., 80% methanol or a specialized lysis buffer) per 50 mg of tissue using a bead beater or Dounce homogenizer. The inclusion of a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₂-cCMP) at this stage is crucial for accurate quantification.

-

-

Protein Precipitation and Clarification:

-

Incubate the homogenate on ice for 30 minutes to allow for complete protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the cyclic nucleotides.

-

-

Solid-Phase Extraction (SPE) for Cleanup and Concentration (Optional but Recommended):

-

Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with an appropriate wash buffer to remove interfering substances.

-

Elute the cyclic nucleotides with a suitable elution solvent.

-

Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried extract in a small volume of mobile phase compatible with your LC-MS/MS system.

-

II. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Separation:

-

Utilize a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column suitable for the separation of polar analytes.

-

Develop a gradient elution method using appropriate mobile phases (e.g., acetonitrile and an aqueous buffer with a suitable modifier like ammonium formate) to achieve good chromatographic separation of cCMP from other nucleotides and matrix components.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Optimize the MS parameters (e.g., precursor ion, product ions, collision energy) for both endogenous cCMP and the stable isotope-labeled internal standard.

-

Typical MRM transitions for cCMP (negative ion mode): m/z 306 -> m/z 110 and m/z 306 -> m/z 79.

-

III. Data Analysis and Quantification

-

Calibration Curve:

-

Prepare a series of calibration standards containing known concentrations of cCMP and a fixed concentration of the internal standard.

-

Analyze the calibration standards using the same LC-MS/MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of cCMP to the peak area of the internal standard against the concentration of cCMP.

-

-

Quantification of cCMP in Samples:

-

Calculate the peak area ratio of endogenous cCMP to the internal standard in your tissue samples.

-

Determine the concentration of cCMP in your samples by interpolating from the calibration curve.

-

Normalize the cCMP concentration to the initial tissue weight or protein concentration of the homogenate.

-

Future Directions and Unanswered Questions

The field of cCMP signaling is still in its infancy, with many exciting avenues for future research. Key unanswered questions include:

-

Identification of a dedicated mammalian cytidylyl cyclase: Does a specific enzyme for cCMP synthesis exist, or is sAC the sole source?

-

Elucidation of novel cCMP effectors: Are there cCMP-specific binding proteins and signaling pathways that mediate its diverse physiological effects?

-

Understanding the in vivo consequences of cCMP dysregulation: What are the pathological implications of altered cCMP levels in diseases such as cancer, inflammatory disorders, and metabolic syndromes?

-

Development of selective pharmacological tools: The availability of specific inhibitors and activators of cCMP signaling will be instrumental in dissecting its physiological roles.

Conclusion

This technical guide has provided a comprehensive overview of the current understanding of endogenous cCMP levels in mammalian tissues. From its unique biosynthesis and degradation pathways to its emerging roles in intracellular signaling and its tissue-specific distribution, cCMP is proving to be a multifaceted and important second messenger. The detailed methodologies provided herein will empower researchers to accurately quantify this enigmatic molecule and contribute to unraveling its full physiological and pathological significance. The exploration of cCMP signaling promises to open new frontiers in our understanding of cellular communication and may ultimately lead to the development of novel therapeutic strategies for a range of human diseases.

References

-

Bähre, H., Hartwig, C., Munder, A., Wolter, S., Stelzer, T., Schirmer, B., ... & Seifert, R. (2015). cCMP and cUMP occur in vivo. Biochemical and Biophysical Research Communications, 460(4), 909-914. [Link]

-

Cech, S. Y., & Ignarro, L. J. (1977). Cytidine 3',5'-monophosphate (cyclic CMP) formation in mammalian tissues. Science, 198(4321), 1063-1065. [Link]

- Cheng, Y. C., & Bloch, A. (1978). Demonstration, in leukemia L-1210 cells, of a phosphodiesterase acting on 3':5'-cyclic CMP but not on 3':5'-cyclic AMP or 3':5'-cyclic GMP. The Journal of biological chemistry, 253(8), 2522–2524.

-

Desch, M., Schinner, E., Kees, F., Hofmann, F., Seifert, R., & Schlossmann, J. (2010). Cyclic cytidine 3',5'-monophosphate (cCMP) signals via cGMP kinase I. FEBS letters, 584(18), 3979–3984. [Link]

-

Fisch, U., Troidl, K., & Schwabe, U. (1998). Hydrolysis of cyclic CMP by a high-affinity and a low-affinity phosphodiesterase from bovine aorta smooth muscle. Naunyn-Schmiedeberg's archives of pharmacology, 358(4), 447–453. [Link]

-

Hartwig, C., Bähre, H., Wolter, S., Beckert, U., Kaever, V., & Seifert, R. (2014). cAMP, cGMP, cCMP and cUMP concentrations across the tree of life: high cCMP and cUMP levels in astrocytes. Neuroscience letters, 579, 183–187. [Link]

-

Jimenez del Val, I., Kyriakopoulos, S., Polizzi, K. M., & Kontoravdi, C. (2013). An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells. Analytical biochemistry, 443(2), 172–180. [Link]

-

Lelle, M., Pexa, K., & Seifert, R. (2015). cCMP causes caspase-dependent apoptosis in mouse lymphoma cell lines. Biochemical pharmacology, 98(1), 57–69. [Link]

-

Lenz, J., Lelle, M., & Seifert, R. (2017). cCMP and cUMP in Apoptosis: Concepts and Methods. Methods in molecular biology (Clifton, N.J.), 1547, 185–200. [Link]

-

Newton, R. P., Salih, S. G., Salvage, B. J., & Kingston, E. E. (1984). Extraction, purification and identification of cytidine 3',5'-cyclic monophosphate from rat tissues. The Biochemical journal, 221(3), 665–673. [Link]

-

Piscitelli, F., & Di Marzo, V. (2020). A simple and validated LC-MS/MS method for the simultaneous quantification of anandamide and related N-acylethanolamines in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1152, 122245. [Link]

-

Schlossmann, J., & Wolfertstetter, S. (2017). Identification of cCMP and cUMP Substrate Proteins and Cross Talk Between cNMPs. Handbook of experimental pharmacology, 238, 149–167. [Link]

-

Seifert, R. (2015). cCMP and cUMP: emerging second messengers. Trends in biochemical sciences, 40(1), 8–15. [Link]

-

Spangler, C., Kaever, V., & Seifert, R. (2010). A liquid chromatography-coupled tandem mass spectrometry method for quantitation of cyclic di-guanosine monophosphate. Journal of microbiological methods, 81(3), 226–231. [Link]

-

Wolter, S., Golombek, M., & Seifert, R. (2011). Activation of cGMP-dependent protein kinase Iα and cAMP-dependent protein kinase A isoforms by cyclic nucleotides. BMC pharmacology, 11, 9. [Link]

-

Wolter, S., Kloth, C., Golombek, M., Dittmar, F., Försterling, L., & Seifert, R. (2015). Interaction of cCMP with the cGK, cAK and MAPK Kinases in Murine Tissues. PloS one, 10(5), e0126057. [Link]

-

Zippin, J. H., Chen, Y., Nahirney, P., Kamenetsky, M., Wuttke, M. S., Fischman, D. A., ... & Levin, L. R. (2003). Bicarbonate-responsive "soluble" adenylyl cyclase defines a novel family of signaling molecules. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 17(11), 1-27. [Link]

-

Wille, U., & O'Brien, P. J. (1996). CTP:phosphocholine cytidylyltransferase: a new view of the key enzyme in phosphatidylcholine synthesis. Biochemical pharmacology, 52(5), 647–653. [Link]

-

Carman, G. M., & Han, G. S. (2006). CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae. Biochimica et biophysica acta, 1761(11), 1293–1303. [Link]

- Lunn, C. A., & Pigiet, V. (1982). Characterization of a CTP synthetase from calf liver. The Journal of biological chemistry, 257(19), 11424–11430.

-

Bähre, H., et al. (2015). cCMP and cUMP occur in vivo. Biochem Biophys Res Commun. 460(4):909-14. [Link]

-

IUBMB. (n.d.). EC 6.3.4.2 - CTP synthase (glutamine hydrolysing). Enzyme Nomenclature. Retrieved from [Link]

-

Naro, F., Sette, C., Vicini, E., & Conti, M. (1999). Changes in the expression of the cGMP-binding, cGMP-specific phosphodiesterase (PDE5) in differentiating rat C6 glioma cells. Journal of neurochemistry, 73(4), 1547–1555. [Link]

-

Shimadzu. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Retrieved from [Link]

-

Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

-

Wikipedia. (2023, November 29). CTP synthase. In Wikipedia. [Link]

-

Wikipedia. (2023, October 17). Cytidine monophosphate. In Wikipedia. [Link]

-

Zaccolo, M., & Movsesian, M. A. (2007). cAMP and cGMP signaling cross-talk: role of phosphodiesterases and implications for cardiac pathophysiology. Circulation research, 100(11), 1569–1578. [Link]

-

Zhang, G., & Torgan, C. E. (2000). A sensitive and specific method for the quantification of cyclic nucleotides by high-performance liquid chromatography-tandem mass spectrometry. Analytical biochemistry, 283(1), 70–76. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Tresguerres, M., Levin, L. R., & Buck, J. (2011). Intracellular cAMP signaling by soluble adenylyl cyclase. Kidney international, 79(12), 1277–1288. [Link]

Sources

- 1. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of cGMP-dependent protein kinase Iα and cAMP-dependent protein kinase A isoforms by cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CTP synthetase - Wikipedia [en.wikipedia.org]

- 5. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eurachem.org [eurachem.org]

- 8. cCMP and cUMP occur in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cCMP and cUMP in Apoptosis: Concepts and Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of cCMP with the cGK, cAK and MAPK Kinases in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cCMP causes caspase-dependent apoptosis in mouse lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Canonical: The Discovery, Validation, and Pharmacology of Cytidine 3',5'-Cyclic Monophosphate (cCMP)

Topic: Discovery and History of Cytidine 3',5'-Cyclic Monophosphate (cCMP) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, the field of cyclic nucleotide signaling was a duopoly ruled by cAMP and cGMP. Cytidine 3',5'-cyclic monophosphate (cCMP) was long dismissed as a metabolic artifact or an analytical error. This guide reconstructs the scientific journey of cCMP from a controversial "ghost molecule" to a validated second messenger with distinct generators, effectors, and biological functions. It details the analytical breakthroughs (LC-MS/MS) that legitimized the field, the discovery of bacterial and mammalian cCMP generators (including the Pycsar anti-phage defense system), and provides actionable protocols for its detection.

The Historical Arc: From Artifact to Messenger

The history of cCMP is a case study in the reliance of biological discovery on analytical sensitivity.

Phase I: The Early Claims (1974–1980s)

The existence of cCMP was first postulated by Alexander Bloch in 1974, who reported its presence in leukemia L-1210 cells. Early studies relied on radioimmunoassay (RIA) and crude separation techniques.

-

The Problem: These methods suffered from severe cross-reactivity. Antibodies for cCMP often bound to cytidine or impurities, leading to reported physiological concentrations (micromolar range) that were later proven impossible.

-

The Skepticism: By the late 1980s, the inability to purify a specific "cytidylyl cyclase" led many to conclude that cCMP was a degradation product of RNA or CTP, not a signaling molecule.

Phase II: The "Dark Ages" & The Analytical Renaissance (1990s–2010)

The field remained dormant until the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

-

The Turning Point: Research groups, notably led by Roland Seifert , utilized LC-MS/MS to definitively identify cCMP in cell lysates.

-

Validation: Unlike RIA, MS/MS separates molecules by mass-to-charge ratio (m/z) and fragmentation pattern, eliminating cross-reactivity. This confirmed basal cCMP levels in the nanomolar range (significantly lower than cAMP), explaining why earlier, less sensitive methods failed or produced artifacts.

Phase III: The Modern Era (2010–Present)

The identification of specific generators (soluble Guanylyl Cyclase, bacterial toxins) and the discovery of the Pycsar system in bacteria (2021) established cCMP as a phylogenetically ancient signaling molecule involved in immunity and pathogenicity.

Figure 1: Timeline of cCMP discovery, highlighting the shift from immunological detection to mass spectrometry validation.

Biosynthesis: The Generators

Unlike cAMP, which has dedicated adenylyl cyclases, mammalian cCMP synthesis is often the result of "promiscuous" activity by enzymes known for other roles.

Mammalian Generators

-

Soluble Guanylyl Cyclase (sGC): Traditionally generates cGMP. However, in the presence of Manganese (Mn²⁺) rather than Magnesium (Mg²⁺), the catalytic site remodels to accept CTP, generating cCMP.

-

Soluble Adenylyl Cyclase (sAC): Also exhibits CTP-cyclizing activity under specific ionic conditions.

Bacterial Generators (Pathogenicity & Immunity)

Bacteria provide the most potent sources of cCMP, often used as weapons or defense mechanisms.

| Enzyme | Source Organism | Primary Function | cCMP Role |

| ExoY | Pseudomonas aeruginosa | Type III Secretion Toxin | Injected into host cells; disrupts cytoskeleton.[1] Synthesizes cCMP (and cUMP) to induce edema and cell lysis. |

| CyaA | Bordetella pertussis | Whooping Cough Toxin | Primarily an AC, but possesses significant cytidylyl cyclase activity, contributing to immune evasion. |

| Pycsar Effectors | Various Bacteria | Anti-Phage Defense | Recent Discovery: The Pycsar system detects phage infection and synthesizes cCMP/cUMP to activate effectors that kill the infected cell (abortive infection), stopping viral spread. |

Signaling Pathways: The "Seifert Model"

The biological effects of cCMP are mediated through "cross-activation" of canonical kinase pathways and specific ion channels.

Kinase Cross-Activation

cCMP acts as a partial agonist or "super-agonist" for kinases usually regulated by cAMP/cGMP:

-

PKA (Protein Kinase A): cCMP binds to the regulatory subunits (RI and RII). It is a partial agonist but, due to lower hydrolysis rates by phosphodiesterases (PDEs), can sustain signaling longer than cAMP in certain compartments.

-

PKG (Protein Kinase G): cCMP activates PKG, particularly the PKGIα isoform, inducing vasorelaxation and platelet inhibition.

Ion Channel Modulation

-

HCN Channels (Hyperpolarization-activated Cyclic Nucleotide-gated): cCMP binds to the cyclic nucleotide-binding domain (CNBD) of HCN2 and HCN4 channels. It shifts the activation curve, facilitating cardiac pacemaking and neuronal excitability, albeit with lower potency than cAMP.

Figure 2: The cCMP signaling map demonstrating cross-activation of canonical PKA/PKG pathways and HCN channels.

Technical Protocol: LC-MS/MS Detection of cCMP

Objective: To unequivocally identify and quantify cCMP in biological samples, distinguishing it from cAMP/cGMP and isobaric interferences. Principle: Solid Phase Extraction (SPE) followed by Reverse-Phase Chromatography and Triple Quadrupole Mass Spectrometry (MRM mode).

Reagents & Equipment[3][4]

-

Internal Standard: 13C,15N-labeled cCMP (Essential for normalization).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 100% Acetonitrile.

Step-by-Step Workflow

-

Sample Preparation (Cell Lysis):

-

Lyse cells in 0.1 M HCl (stops PDE activity immediately).

-

Add Internal Standard (50 pmol) immediately to the lysate.

-

Centrifuge at 15,000 x g for 10 min to remove debris.

-

-

Solid Phase Extraction (SPE):

-

Condition C18 SPE columns with methanol followed by water.

-

Load supernatant.

-

Wash with water to remove salts.

-

Elute cyclic nucleotides with 80% Methanol .

-

Evaporate to dryness (SpeedVac) and reconstitute in Mobile Phase A.

-

-

LC-MS/MS Parameters (The Critical Check):

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

-

MRM Transitions (Multiple Reaction Monitoring):

-

Quantifier Transition: m/z 306.2 [M+H]⁺ → 112.1 [Cytosine+H]⁺

-

Explanation: The parent ion (306.2) loses the ribose-phosphate ring, leaving the protonated cytosine base (112.1).

-

-

Qualifier Transition: m/z 306.2 → 95.1 [Cytosine fragment]⁺

-

-

Retention Time: cCMP elutes before cAMP and cGMP on standard C18 gradients due to higher polarity.

-

Data Analysis

-

Calculate the ratio of Endogenous cCMP Area / Internal Standard Area.

-

Interpolate concentration from a standard curve (0.1 nM – 1000 nM).

Future Outlook: Drug Development Implications

The validation of cCMP opens niche avenues for therapeutic intervention:

-

Anti-Virulence Drugs: Inhibitors of bacterial toxins like ExoY or CyaA that specifically block cCMP synthesis could prevent tissue edema in P. aeruginosa infections without killing the bacteria (reducing resistance pressure).

-

Phage Therapy Potentiation: Modulating the Pycsar system could make resistant bacteria susceptible to phage therapy by triggering premature cell death (abortive infection) in the bacterial population.

References

-

Bloch, A. (1974). Cytidine 3',5'-monophosphate (cyclic CMP). I. Isolation from extracts of leukemia L-1210 cells. Biochemical and Biophysical Research Communications. Link

-

Seifert, R., et al. (2015). cCMP and cUMP: emerging second messengers.[3] Trends in Biochemical Sciences. Link

-

Belyy, A., et al. (2014). ExoY from Pseudomonas aeruginosa is a nucleotidyl cyclase with preference for cGMP and cUMP formation.[1] Journal of Biological Chemistry. Link

-

Tal, N., et al. (2021). Cyclic CMP and cyclic UMP mediate bacterial immunity against phages. Cell.[3] Link

-

Zong, X., et al. (2012). The cyclic phosphodiesterase-resistant cyclic nucleotide analog cCMP activates HCN channels and causes a hyperpolarizing shift of the activation curve. Journal of Biological Chemistry. Link

-

Wolter, S., et al. (2011). cCMP and cUMP are potent activators of protein kinase A and G. Biochemical and Biophysical Research Communications. Link

Sources

- 1. Frontiers | Prevalence of ExoY Activity in Pseudomonas aeruginosa Reference Panel Strains and Impact on Cytotoxicity in Epithelial Cells [frontiersin.org]

- 2. nebiolab.com [nebiolab.com]

- 3. From canonical to non-canonical cyclic nucleotides as second messengers: pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: cCMP Sodium Salt vs. cAMP Molecular Structure & Function

Executive Summary

This guide provides a high-resolution technical comparison between Cyclic Cytidine Monophosphate (cCMP) and Cyclic Adenosine Monophosphate (cAMP) . While cAMP is the canonical "gold standard" second messenger, cCMP has emerged as a distinct, non-canonical signaling molecule with unique physicochemical properties and biological roles.[1]

Key Takeaway for Researchers: The primary differentiator is the nitrogenous base (pyrimidine vs. purine), which dictates receptor affinity, hydrolysis kinetics, and detection methodology. For experimental applications, the sodium salt form of both reagents is critical for ensuring aqueous solubility at neutral pH, preventing the precipitation issues common with free acid forms.

Structural Biochemistry: Pyrimidine vs. Purine

The functional divergence between cCMP and cAMP originates at the atomic level. While both share the conserved 3',5'-cyclic phosphate ribose backbone, their nitrogenous bases creates distinct steric and electrostatic profiles.

Molecular Comparison Table

| Feature | cAMP Sodium Salt | cCMP Sodium Salt |

| IUPAC Name | Adenosine 3',5'-cyclic monophosphate, Na+ | Cytidine 3',5'-cyclic monophosphate, Na+ |

| Nitrogenous Base | Adenine (Purine) | Cytosine (Pyrimidine) |

| Ring Structure | Double Ring (6-membered + 5-membered) | Single Ring (6-membered) |

| H-Bond Donors/Acceptors | High capacity for bidentate H-bonds | Distinct donor/acceptor pattern (N3 acceptor, N4 donor) |

| Molecular Weight (Salt) | ~351.2 g/mol (Anhydrous basis) | ~327.2 g/mol (Anhydrous basis) |

| Steric Footprint | Bulky (High affinity for PKA R-subunits) | Compact (Lower affinity for PKA; distinct targets) |

Structural Implications for Binding

-

cAMP (The "Key"): The double-ring purine structure of cAMP perfectly fills the hydrophobic pocket of Protein Kinase A (PKA) regulatory subunits, inducing the conformational change required to release the catalytic subunits.

-

cCMP (The "Skeleton Key"): Due to its smaller single-ring pyrimidine structure, cCMP can enter the binding pockets of PKA and PKG (Protein Kinase G) but often with lower affinity and efficacy (partial agonism). However, it possesses unique high-affinity targets, such as specific isoforms of HCN channels and potentially unique cCMP-dependent kinases (cGK) currently under investigation.

Physicochemical Properties & Reagent Handling

Crucial Application Note: In drug development and biochemical assays, the sodium salt form is preferred over the free acid. The free acid forms of cyclic nucleotides often require pH adjustment (addition of NaOH) to dissolve, which introduces variability. The sodium salt is pre-neutralized.

Solubility & Stability Protocol

-

Solubility: Both cCMP-Na and cAMP-Na are highly soluble in water (>50 mM).

-

Stock Preparation:

-

Solvent: Use PCR-grade water or TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

-

Avoid: Do not dissolve high concentrations (>10 mM) directly in phosphate-buffered saline (PBS) containing Magnesium or Calcium, as ionic interactions can occasionally cause precipitation or aggregation over time.

-

Concentration: Prepare 10 mM or 100 mM master stocks.

-

-

Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Both molecules are stable for >6 months if kept desiccated. Avoid repeated freeze-thaw cycles which can hydrolyze the cyclic phosphate bond.

Biological Signaling Pathways

The signaling topology of cCMP differs significantly from the canonical cAMP pathway. cCMP is often generated by "promiscuous" activity of soluble Guanylyl Cyclase (sGC) or bacterial toxins (e.g., Pseudomonas ExoY), rather than the transmembrane Adenylyl Cyclases (tmACs) that generate cAMP.

Pathway Visualization (DOT Diagram)

Figure 1: Divergence of cAMP and cCMP signaling topologies. Note the specific generation of cCMP by soluble cyclases/toxins and its unique role in apoptosis and HCN channel modulation.

Analytical Methodologies: Detection & Differentiation

Critical Warning: Standard ELISA kits for cAMP often exhibit cross-reactivity with cCMP due to the structural similarity of the cyclic phosphate group. Do not rely solely on ELISA if you suspect the presence of both nucleotides.

Recommended Workflow: LC-MS/MS

Mass Spectrometry is the only definitive method to distinguish these molecules in complex biological matrices.

-

Extraction: Acetonitrile/Methanol precipitation.

-

Separation: Reverse-phase chromatography (C18 column).

-

Differentiation:

-

cAMP Precursor Ion: m/z 330.0 (Protonated)

-

cCMP Precursor Ion: m/z 306.0 (Protonated)

-

Transitions: Monitor unique daughter ions derived from the Adenine vs. Cytosine base fragmentation.

-

Experimental Protocol: Differential Hydrolysis Assay

If MS is unavailable, use differential phosphodiesterase (PDE) sensitivity to confirm identity.

Materials:

-

Recombinant PDE4 (cAMP-specific).

-

Broad-spectrum PDE (snake venom).

Steps:

-

Aliquot Sample: Split your unknown sample into three tubes.

-

Tube A: Control (No Enzyme).

-

Tube B: Treat with PDE4.

-

Tube C: Treat with Broad-spectrum PDE.

-

-

Incubate: 30 min at 37°C.

-

Measure: Run HPLC or ELISA.

-

Analysis:

-

If signal disappears in Tube B , the molecule is cAMP .

-

If signal persists in Tube B but disappears in Tube C , the molecule is likely cCMP (or cGMP), as cCMP is resistant to PDE4 but susceptible to broad-spectrum hydrolysis.

-

References

-

Seifert, R. et al. (2015). "cCMP and cUMP: Emerging Second Messengers." Trends in Pharmacological Sciences.

-

Göttle, M. et al. (2010). "Cytidylyl and uridylyl cyclase activity of soluble guanylyl cyclases and soluble adenylyl cyclases." Biochemistry.

-

Beste, K.Y. et al. (2012). "The physiological role of the pyrimidine cyclic nucleotides cCMP and cUMP." Signal Transduction.[2][3][4]

-

Sigma-Aldrich. "Product Information: Adenosine 3′,5′-cyclic monophosphate sodium salt."

-

Biolog Life Science Institute. "Technical Data: cCMP, Sodium Salt."

Sources

- 1. From canonical to non-canonical cyclic nucleotides as second messengers: pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Activation of cGMP-dependent protein kinase Iα and cAMP-dependent protein kinase A isoforms by cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. differencebetween.com [differencebetween.com]

Methodological & Application

protocol for using cCMP sodium salt in cell culture

Application Note & Protocol: Utilization of cCMP Sodium Salt in Cell Culture Systems

Part 1: Core Directive & Technical Introduction

Abstract Cytidine 3',5'-cyclic monophosphate (cCMP) is a non-canonical cyclic nucleotide that has emerged as a distinct second messenger, separate from the well-established cAMP and cGMP pathways.[1] While historically controversial, recent mass spectrometry advances have confirmed its presence in mammalian cells, driven by soluble guanylyl cyclase (sGC) and bacterial nucleotidyl cyclase toxins (e.g., CyaA, ExoY).

Critical Technical Distinction: This guide specifically addresses the use of cCMP Sodium Salt . Researchers must understand that unlike acetoxymethyl (AM) esters or dibutyryl analogs (e.g., db-cCMP), cCMP Sodium Salt is membrane-impermeable .

-

Direct addition to culture media will not result in significant intracellular accumulation or signaling activation.

-

Correct Applications: This reagent is designed for:

-

Electrophysiology: Intracellular delivery via patch pipettes (e.g., HCN channel modulation).

-

Physical Loading: Electroporation or scrape-loading into live cells.

-

In Vitro Assays: Direct activation of effectors (PKA, PKG) in cell lysates.

-

Part 2: Scientific Integrity & Logic (Mechanism of Action)

The Signaling Landscape

cCMP operates in a "cross-talk" mode. It does not currently have a dedicated, exclusive kinase (like PKA for cAMP). Instead, it acts as a partial agonist or cross-activator for:

-

Protein Kinase A (PKA): cCMP binds to the regulatory subunits, causing dissociation and activation of the catalytic subunits, though with lower affinity than cAMP.[2][3]

-

Protein Kinase G (PKG): cCMP can activate PKG Iα and Iβ.

-

HCN Channels: cCMP shifts the activation voltage of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN2/4) channels, facilitating neuronal excitability.[4]

Chemical Handling & Stability

-

Compound: cCMP Sodium Salt (Cytidine 3',5'-cyclic monophosphate, Na+)

-

Solubility: Highly soluble in water (>50 mM) and PBS.

-

Stability: Stable at -20°C as a lyophilized powder. Aqueous solutions are susceptible to hydrolysis by broad-specificity phosphodiesterases (PDEs) and should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

Part 3: Visualization (Signaling Pathway)

The following diagram illustrates the generation, targets, and inactivation of cCMP, highlighting its role as a cross-activator.

Caption: cCMP signaling network showing generation by sGC/toxins, cross-activation of PKA/PKG/HCN channels, and clearance via MRP5/PDEs.

Part 4: Experimental Protocols

Protocol A: Intracellular Delivery via Electroporation

Use this protocol to study cCMP-dependent gene expression or apoptosis in population assays where membrane permeability is the barrier.

Reagents:

-

cCMP Sodium Salt (reconstituted to 100 mM in nuclease-free water).

-

Electroporation Buffer (e.g., Bio-Rad Gene Pulser buffer or PBS).

-

Target Cells (e.g., HEK293, Jurkat).

Methodology:

-

Preparation: Harvest cells and resuspend at

cells/mL in cold Electroporation Buffer. -

Loading: Aliquot 400 µL of cell suspension into a cooled cuvette (0.4 cm gap).

-

Addition: Add cCMP Sodium Salt to a final concentration of 100 µM – 1 mM .

-

Note: High concentrations are required because only a fraction enters the cytosol.

-

-

Pulse: Apply electroporation pulse (e.g., 250 V, 950 µF for HEK293 – optimize for your cell line).

-

Recovery: Immediately transfer cells to warm, complete culture media (no antibiotics) and incubate for 2–4 hours.

-

Readout: Assay for apoptosis (Caspase-3/7) or PKA/PKG phosphorylation via Western Blot.

Protocol B: Whole-Cell Patch Clamp (HCN Channel Modulation)

The "Gold Standard" for using cCMP Sodium Salt. This introduces the compound directly into the cytoplasm via the patch pipette.

Reagents:

-

Pipette Solution (Intracellular): 10 mM NaCl, 130 mM KCl, 1 mM MgSO4, 0.5 mM EGTA, 5 mM HEPES (pH 7.3).

-

cCMP Stock: 10 mM in water.

Methodology:

-

Backfill Preparation: Prepare Pipette Solution containing 10 µM – 100 µM cCMP Sodium Salt .

-

Control: Pipette solution with 0 µM cCMP.

-

-

Seal Formation: Establish a GΩ seal on the target cell (e.g., HCN2-expressing CHO cells).

-

Break-in: Apply suction to rupture the patch and establish the whole-cell configuration.

-

Diffusion: Allow 2–5 minutes for the pipette solution (containing cCMP) to diffuse into the cytosol.

-

Recording: Apply hyperpolarizing voltage steps (e.g., -40 mV to -140 mV) to activate

currents. -

Analysis: Measure the shift in the half-activation voltage (

). cCMP typically causes a depolarizing shift of +6 to +8 mV in HCN2 channels.[4]

Protocol C: In Vitro Kinase Activation (Lysates)

For validating that cCMP activates PKA/PKG in your specific cell type.

Methodology:

-

Lysis: Lyse cells in a buffer without phosphatase inhibitors (initially) if measuring endogenous kinase activity, or use purified PKA/PKG.

-

Reaction Mix: Combine:

-

Cell Lysate (10–20 µg protein)

-

Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2)

-

ATP (100 µM)

-

Substrate (e.g., Kemptide for PKA)

-

cCMP Sodium Salt: Titrate from 1 µM to 100 µM .

-

-

Incubation: 30 minutes at 30°C.

-

Detection: Measure phosphorylation via radiometric assay (

P-ATP) or luminescent kinase glo assay. -

Comparison: Compare EC50 of cCMP vs. cAMP. (Expect cCMP EC50 to be 10–100 fold higher than cAMP).

Part 5: Data Summary & Troubleshooting

Table 1: Comparative Properties of Cyclic Nucleotides

| Feature | cAMP | cGMP | cCMP |

| Primary Generator | Adenylyl Cyclase (AC) | Guanylyl Cyclase (GC) | sGC (side activity), CyaA, ExoY |

| Primary Effector | PKA, EPAC | PKG | PKA (partial), PKG, HCN2/4 |

| EC50 (PKA Activation) | ~50–100 nM | > 10 µM | ~1–10 µM (Context dependent) |

| Membrane Permeability | No (requires AM ester) | No (requires AM ester) | No (requires electroporation/pipette) |

| Key Inhibitor | H-89 (PKA inhibitor) | DT-3 (PKG inhibitor) | No specific inhibitor; use Rp-cAMPS to block PKA effects |

Troubleshooting Guide:

-

"I added cCMP to the media and saw no effect."

-

Cause: The sodium salt cannot cross the lipid bilayer.

-

Solution: Switch to Protocol A (Electroporation) or use a membrane-permeable analog like N4,2'-O-dibutyryl-cCMP (db-cCMP).

-

-

"The response is weak compared to cAMP."

-

Cause: cCMP is a partial agonist for PKA.

-

Solution: This is biologically accurate. cCMP often acts as a discrete modulator rather than a full "on-switch" like cAMP.

-

Part 6: References

-

Seifert, R. (2015).[5] "cCMP and cUMP: Emerging Second Messengers." Trends in Biochemical Sciences, 40(1), 8-15. Link

-

Zong, X., et al. (2012).[1] "Regulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Activity by cCMP." Journal of Biological Chemistry, 287(32), 26506-26512. Link

-

Wolter, S., et al. (2011).[1] "cCMP and cUMP Activate PKA and PKG In Vitro." Biochemical and Biophysical Research Communications, 415(4), 563-568. Link

-

Göttle, M., et al. (2010).[6] "Cytidylyl and Uridylyl Cyclase Activity of Bacillus anthracis Edema Factor and Bordetella pertussis CyaA." Biochemistry, 49(26), 5494-5503. Link

-

Seifert, R., et al. (2017).[1][6] "From Canonical to Non-Canonical Cyclic Nucleotides as Second Messengers: Pharmacological Implications." Pharmacology & Therapeutics, 148, 154-184. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the role of second messengers like cAMP and Ca2+? [synapse.patsnap.com]

- 4. Regulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Activity by cCMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Report on the Third Symposium "cCMP and cUMP as New Second Messengers" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Unveiling the Role of HCN Channels: A Guide to Using cCMP Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides an in-depth exploration of Cytidine 3',5'-cyclic monophosphate (cCMP) sodium salt as a valuable tool for investigating the function and pharmacology of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. We will delve into the scientific rationale behind using cCMP, present detailed protocols for its application in key experimental paradigms, and offer insights gleaned from field-proven experience to empower your research.

Introduction: The Enigmatic HCN Channels and the Promise of cCMP

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are unique ion channels that play a pivotal role in regulating cellular excitability, particularly in the heart and brain.[1] Their distinctive feature is their activation by membrane hyperpolarization, a characteristic that sets them apart from the majority of voltage-gated ion channels.[2] This "funny" current (If) or "h-current" (Ih) is crucial for pacemaking activity in cardiac cells and for setting the resting membrane potential and rhythmic firing in neurons.[3]

The activity of HCN channels is exquisitely modulated by the direct binding of cyclic nucleotides, most notably adenosine 3',5'-cyclic monophosphate (cAMP).[2] This binding event shifts the voltage-dependence of channel activation to more depolarized potentials, thereby increasing channel activity at physiological voltages.[4] While cAMP has been the canonical tool for studying this modulation, the emergence of Cytidine 3',5'-cyclic monophosphate (cCMP) has opened new avenues for dissecting the nuanced pharmacology of HCN channels.

This guide will illuminate the unique properties of cCMP and provide the practical knowledge to effectively integrate it into your HCN channel research.

The Scientific Rationale: Why Choose cCMP?

The decision to employ cCMP in HCN channel studies is rooted in its distinct pharmacological profile, which offers several advantages over the more ubiquitous cAMP.

1. Partial Agonism: A Tool for Fine-Tuned Modulation

A key characteristic of cCMP is its nature as a partial agonist at HCN channels.[5] Unlike the full agonist cAMP, cCMP elicits a submaximal response even at saturating concentrations. This property is invaluable for several reasons:

-

Dissecting Gating Mechanisms: The partial agonism of cCMP allows for a more subtle perturbation of the channel's conformational landscape, providing insights into the allosteric coupling between the cyclic nucleotide-binding domain (CNBD) and the channel gate.

-

Avoiding Saturation Effects: In systems with high endogenous cAMP levels, applying exogenous cAMP can lead to saturation of the response, masking subtle modulatory effects. The lower efficacy of cCMP can circumvent this issue, allowing for the detection of finer regulatory mechanisms.

-

Investigating Competitive Interactions: The partial agonist nature of cCMP makes it an excellent tool for studying competitive interactions with other ligands at the CNBD.

2. Isoform Selectivity: Targeting Specific HCN Subtypes

The HCN channel family comprises four distinct isoforms (HCN1-4), each with unique expression patterns and biophysical properties. A significant advantage of cCMP is its isoform selectivity . Studies have demonstrated that cCMP preferentially modulates HCN2 and HCN4 channels , with little to no effect on HCN1 and HCN3 isoforms.[5] This selectivity provides a powerful pharmacological tool to:

-

Identify the contribution of specific HCN isoforms to native currents in various cell types.

-

Develop isoform-specific therapeutic agents by targeting the unique pharmacological sensitivities of HCN2 and HCN4.

3. Expanding the Pharmacological Toolkit

The use of cCMP alongside cAMP and other cyclic nucleotide analogs broadens the pharmacological toolkit available to researchers. By comparing the effects of different agonists, one can gain a more comprehensive understanding of the structure-activity relationships at the HCN channel CNBD.

Quantitative Insights: cCMP vs. cAMP at a Glance

To facilitate experimental design, the following table summarizes the key quantitative parameters of cCMP and cAMP action on HCN2 channels.

| Parameter | cCMP | cAMP | Reference |

| EC50 | ~30 µM | ~1 µM | [5] |

| Efficacy (relative to cAMP) | ~0.6 | 1.0 | [5] |

| Isoform Selectivity | HCN2, HCN4 | All HCN isoforms | [5] |

Visualizing the Mechanism: cCMP's Action on HCN Channels

The following diagram illustrates the modulatory effect of cCMP on HCN channels. Binding of cCMP to the CNBD facilitates a conformational change that shifts the voltage-dependent activation of the channel to more positive potentials.

Caption: cCMP binding to the HCN channel facilitates its opening upon membrane hyperpolarization.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for utilizing cCMP sodium salt in the study of HCN channels using whole-cell patch-clamp electrophysiology. These protocols are designed to be self-validating, with integrated controls and clear endpoints.

Protocol 1: Preparation of cCMP Sodium Salt Solutions for Electrophysiology

Objective: To prepare sterile, accurate concentrations of cCMP sodium salt for introduction into the intracellular recording solution.

Materials:

-

cCMP sodium salt (powder)

-

Nuclease-free water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

-

0.22 µm syringe filter

Procedure:

-

Prepare a 10 mM Stock Solution:

-

On an analytical balance, carefully weigh out the appropriate amount of cCMP sodium salt powder to prepare a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, weigh out 3.49 mg of cCMP sodium salt (MW: 349.1 g/mol ).

-

Dissolve the powder in 1 mL of nuclease-free water in a sterile microcentrifuge tube.

-

Vortex thoroughly to ensure complete dissolution.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube.

-

-

Aliquot and Store:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C. For long-term storage, -80°C is recommended.

-

-

Prepare Working Dilutions:

-

On the day of the experiment, thaw a single aliquot of the 10 mM cCMP stock solution on ice.

-

Prepare the desired final concentration of cCMP by diluting the stock solution into the intracellular recording solution. For example, to achieve a final concentration of 100 µM cCMP in 1 mL of intracellular solution, add 10 µL of the 10 mM stock solution.

-

Gently vortex the final intracellular solution to ensure homogeneity. Keep the solution on ice until use.

-

Quality Control:

-

Always use high-purity, nuclease-free water to prepare solutions.

-

Ensure the pH of the final intracellular solution is readjusted after the addition of cCMP, if necessary.

-

Prepare fresh working dilutions for each day of experiments to ensure the stability and activity of cCMP.

Protocol 2: Whole-Cell Patch-Clamp Recording of HCN Channels

Objective: To record and analyze HCN channel currents in response to hyperpolarizing voltage steps and to assess the modulatory effects of intracellular cCMP.

Materials:

-

Cell culture expressing HCN channels of interest (e.g., HEK293 cells stably expressing HCN2 or HCN4)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller and microforge

-

Data acquisition and analysis software (e.g., pCLAMP, AxoGraph)

-

Extracellular (bath) solution

-

Intracellular (pipette) solution (with and without cCMP)

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH.

Procedure:

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Fire-polish the pipette tips to ensure a smooth surface for gigaseal formation.

-

Backfill the patch pipettes with the prepared intracellular solution (control or containing the desired concentration of cCMP).

-

-

Cell Preparation and Sealing:

-

Plate cells on glass coverslips suitable for microscopy and recording.

-

Transfer a coverslip to the recording chamber and perfuse with extracellular solution at a constant rate.

-

Approach a target cell with the patch pipette under positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

-

-

Whole-Cell Configuration:

-

Once a stable gigaseal is formed, apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

Allow the cell to stabilize for a few minutes before starting the recording protocol.

-

-

Voltage-Clamp Protocol for HCN Channel Activation:

-

Hold the cell at a depolarized potential where HCN channels are closed (e.g., -40 mV).

-

Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) for a duration sufficient to reach steady-state activation (e.g., 2-5 seconds).

-

Following the hyperpolarizing step, apply a depolarizing step to a constant voltage (e.g., -140 mV) to elicit tail currents.

-

-

Data Acquisition and Analysis:

-

Record the resulting currents during the voltage-clamp protocol.

-

Measure the steady-state current amplitude at the end of each hyperpolarizing step.

-

Measure the peak tail current amplitude immediately following the repolarizing step.

-

Construct a voltage-activation curve by plotting the normalized tail current amplitude as a function of the preceding hyperpolarizing voltage.

-

Fit the activation curve with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂) and the slope factor (k).

-

Compare the V₁/₂ values obtained in the absence and presence of intracellular cCMP to quantify its modulatory effect. A positive shift in V₁/₂ indicates potentiation of channel activity.

-

Experimental Workflow Diagram:

Caption: A streamlined workflow for studying cCMP's effect on HCN channels via patch-clamp.

Troubleshooting and Best Practices

-